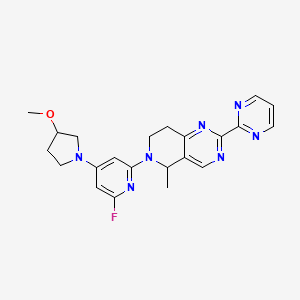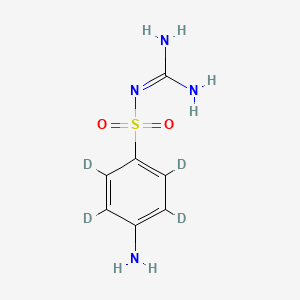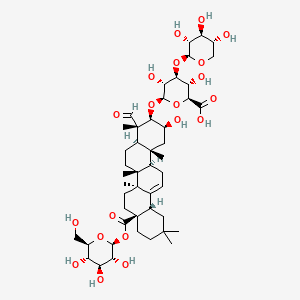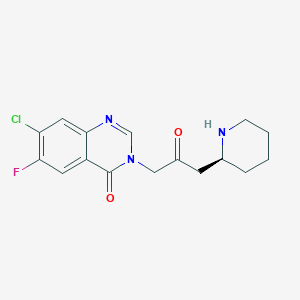
Antibacterial agent 124
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 124 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 124 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antibacterial activity, often involving oxidation or reduction reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Antibacterial Agent 124 undergoes various chemical reactions, including:
Oxidation: Often used to introduce or modify functional groups.
Reduction: Employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified antibacterial properties.
科学的研究の応用
Antibacterial Agent 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial Agent 124 involves:
Targeting Bacterial Cell Walls: Disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Inhibiting Protein Synthesis: Binding to bacterial ribosomes and preventing the translation of essential proteins.
Interfering with DNA Replication: Inhibiting enzymes involved in DNA replication, leading to bacterial cell death.
類似化合物との比較
Benzothiazole Derivatives: Known for their wide range of biological activities, including antibacterial properties.
β-Lactamase Inhibitors: Such as clavulanic acid and tazobactam, which inhibit bacterial enzymes that degrade β-lactam antibiotics.
Uniqueness of Antibacterial Agent 124:
Broad-Spectrum Activity: Effective against a wide range of bacterial strains, including drug-resistant ones.
Enhanced Stability: More stable under various environmental conditions compared to similar compounds.
Lower Resistance Development: Reduced likelihood of bacteria developing resistance due to its unique mechanism of action.
This compound represents a significant advancement in the fight against bacterial infections, offering new hope in the battle against antibiotic resistance.
特性
分子式 |
C16H17ClFN3O2 |
|---|---|
分子量 |
337.77 g/mol |
IUPAC名 |
7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
InChIキー |
LZMOBHASNVDDQN-JTQLQIEISA-N |
異性体SMILES |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
正規SMILES |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


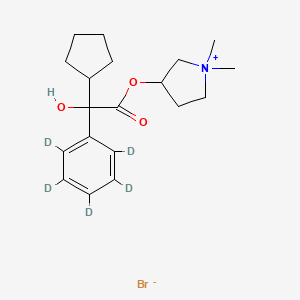
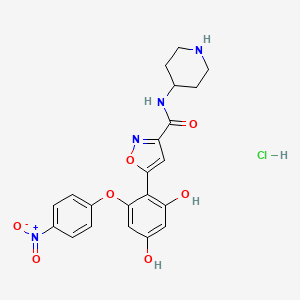
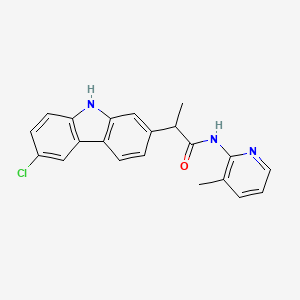
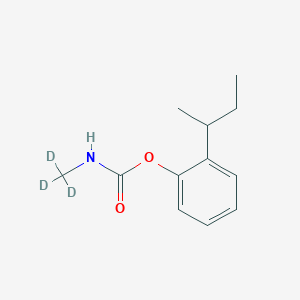
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
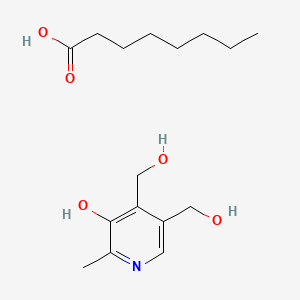
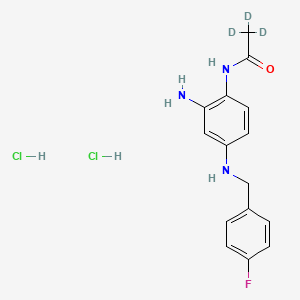
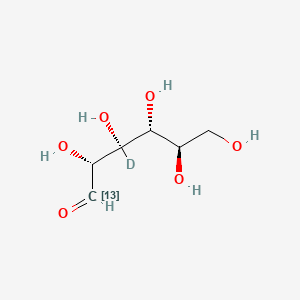
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
